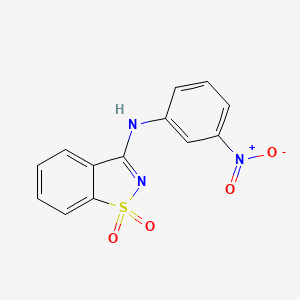

![molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives often involves complex reactions utilizing various reagents and conditions to achieve the desired structural configurations. A typical synthesis approach includes the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with specific reagents like N,N,N',N'-tetramethylchlorophosphoramide to achieve targeted modifications at the benzimidazole moiety (Raouafi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been elucidated through various spectroscopic and structural techniques, including X-ray diffraction. These analyses reveal detailed information on the molecular conformations, crystal systems, and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Raouafi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide derivatives can vary widely, including oxidation, reduction, and functional group transformations. These reactions are often dictated by the compound's chemical structure, particularly the reactivity of the benzimidazole ring and the substituents attached to it. For instance, specific derivatives have been synthesized to enhance selective interactions with biological targets, demonstrating the compound's versatile chemical reactivity (Zarrinmayeh et al., 1998).

Aplicaciones Científicas De Investigación

Organic Compound Synthesis

Research into organic N-halogen compounds has led to the development of processes for creating N-benzimidoylsulfilimines and other related compounds through reactions involving N-chlorobenzamidine. These compounds have been studied for their potential in synthesizing 1,2,4-oxadiazoles, highlighting the importance of benzimidazole derivatives in the preparation of organic compounds with potential applications in various chemical syntheses (Fuchigami & Odo, 1977).

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been evaluated for their selective activity against neuropeptide Y Y1 receptors, with potential implications for developing antiobesity drugs. This showcases the versatility of benzimidazole compounds in targeting specific biological receptors (Zarrinmayeh et al., 1998).

Furthermore, novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with DNA, inducing cytotoxic effects against various cancer cell lines. This demonstrates the potential use of benzimidazole derivatives in cancer research and therapy (Paul et al., 2015).

Anti-inflammatory and Antimicrobial Potential

N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. These studies underline the significance of benzimidazole derivatives in developing new pharmacological agents (Sethi et al., 2018).

Theoretical Studies on Corrosion Inhibition

Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors. These investigations provide insights into the molecular properties that contribute to their effectiveness in protecting metals from corrosion, further expanding the application scope of benzimidazole compounds (Obot & Obi-Egbedi, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVWNPZUYLTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

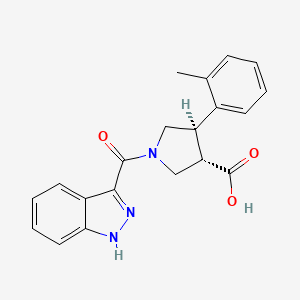

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

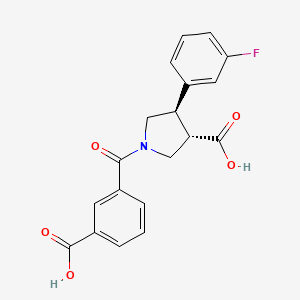

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

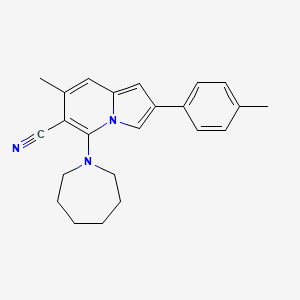

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)